molecular formula C8H6FNOS B1408570 2-Fluoro-6-methoxybenzo[d]thiazole CAS No. 1261767-33-2

2-Fluoro-6-methoxybenzo[d]thiazole

Cat. No.: B1408570
CAS No.: 1261767-33-2
M. Wt: 183.2 g/mol
InChI Key: JPYANPPDYUKYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methoxy group in the benzothiazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxybenzo[d]thiazole typically involves the reaction of 2-amino-6-methoxybenzothiazole with fluorinating agents. One common method is the nucleophilic substitution reaction where 2-amino-6-methoxybenzothiazole is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxybenzo[d]thiazole is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the methoxy group influences its solubility and overall chemical behavior .

Properties

IUPAC Name

2-fluoro-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYANPPDYUKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 2
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 5
2-Fluoro-6-methoxybenzo[d]thiazole
Reactant of Route 6
2-Fluoro-6-methoxybenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.